Ethyl 2-(5-oxo-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-3-yl)acetate
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Overview
Description
Ethyl 2-(5-oxo-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-3-yl)acetate is a complex organic compound featuring a unique structure that combines several heterocyclic systems
Mechanism of Action
- However, we can explore related compounds or analogs to gain insights into potential targets. For instance, 4-hydroxy-2-quinolones (a structurally related class) have been studied for their biological activities . These compounds exhibit diverse pharmacological effects, but their specific targets may vary.
- Quinoline-2,4-diones (related to the quinoline moiety in “Oprea1_137121”) have roles in natural and synthetic chemistry. They are known for their biological and pharmacological activities .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-oxo-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-3-yl)acetate typically involves multi-step reactions starting from simpler organic molecules. The process often includes cyclization reactions, nucleophilic substitutions, and esterification steps. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-oxo-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents .
Scientific Research Applications
Ethyl 2-(5-oxo-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-oxo-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-3-yl)acetate: Unique due to its specific combination of heterocyclic systems.
Other Thiazoline Derivatives: Share some structural similarities but differ in their specific functional groups and overall structure.
Pyrimidine Derivatives: Similar in having a pyrimidine ring but differ in the additional rings and substituents attached.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple heterocyclic systems in a single molecule. This complexity can lead to unique reactivity and properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-(16-oxo-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-14-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-2-21-12(19)7-9-8-22-16-17-14-13(15(20)18(9)16)10-5-3-4-6-11(10)23-14/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBGJXZXWXBVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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